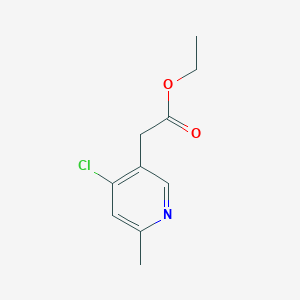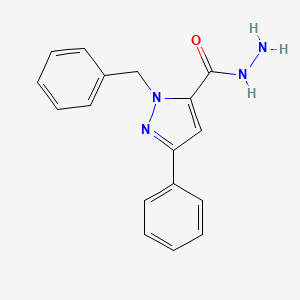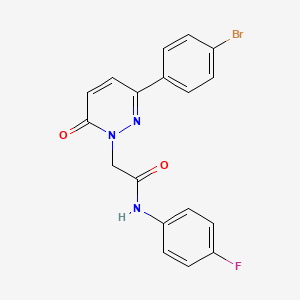
Ethyl 2-(4-chloro-6-methylpyridin-3-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-methylpyridine-5-acetic acid ethyl ester is an organic compound with a pyridine ring substituted with a chlorine atom at the 4-position, a methyl group at the 2-position, and an ethyl ester group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methylpyridine-5-acetic acid ethyl ester typically involves the chlorination of 2-methylpyridine followed by esterification. One common method includes the reaction of 2-methylpyridine with thionyl chloride to introduce the chlorine atom at the 4-position. The resulting 4-chloro-2-methylpyridine is then reacted with ethyl bromoacetate in the presence of a base such as sodium hydride to form the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate more efficient purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylpyridine-5-acetic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The methyl group can be oxidized to form a carboxylic acid, while reduction can convert the ester group to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF).
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include 4-amino-2-methylpyridine-5-acetic acid ethyl ester or 4-thio-2-methylpyridine-5-acetic acid ethyl ester.
Hydrolysis: 4-chloro-2-methylpyridine-5-acetic acid.
Oxidation: 4-chloro-2-methylpyridine-5-carboxylic acid.
Reduction: 4-chloro-2-methylpyridine-5-acetic acid alcohol.
Scientific Research Applications
4-Chloro-2-methylpyridine-5-acetic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor to active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-methylpyridine-5-acetic acid ethyl ester depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The chlorine atom and pyridine ring can also participate in binding interactions with enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylpyridine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
2-Methyl-4-chloropyridine: Lacks the acetic acid ethyl ester group.
4-Chloro-2-methylpyridine-5-acetic acid: The hydrolyzed form of the ester.
Uniqueness
4-Chloro-2-methylpyridine-5-acetic acid ethyl ester is unique due to the presence of both the chlorine atom and the ethyl ester group, which confer specific reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
ethyl 2-(4-chloro-6-methylpyridin-3-yl)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)5-8-6-12-7(2)4-9(8)11/h4,6H,3,5H2,1-2H3 |
InChI Key |
DMAWMYUWHPULNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(N=C1)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2R,3S,5R,6R,7R,8S,9S,12S)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B14865874.png)



![4-tert-butyl-N-[2-(3,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B14865893.png)



![N-(2-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14865920.png)

![2-(2-Oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14865932.png)
![3-(2-fluorobenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14865934.png)
![(1R,4E,6S,7S,11Z)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione](/img/structure/B14865935.png)
